1,1'-[3-(4-methylphenyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one
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Overview
Description
1-[3-(4-METHYLPHENYL)-6-(4-NITROPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE is a complex organic compound that belongs to the class of triazolothiadiazines.
Preparation Methods
The synthesis of 1-[3-(4-METHYLPHENYL)-6-(4-NITROPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE involves multiple stepsThe reaction conditions typically involve the use of solvents like toluene and catalysts such as sodium bicarbonate under reflux conditions . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[3-(4-METHYLPHENYL)-6-(4-NITROPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The propanoyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry. It has been studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Additionally, it has shown promise as an enzyme inhibitor, targeting enzymes such as carbonic anhydrase and cholinesterase . In materials science, it is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-METHYLPHENYL)-6-(4-NITROPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1-[3-(4-METHYLPHENYL)-6-(4-NITROPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE include other triazolothiadiazines such as:
- 1,2,4-Triazolo[4,3-b][1,3,4]thiadiazine derivatives
- 1,2,4-Triazolo[4,3-a]pyrazine derivatives
These compounds share a similar core structure but differ in their substituent groups, leading to variations in their pharmacological activities and applications
Properties
Molecular Formula |
C23H21N5O4S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
1-[3-(4-methylphenyl)-6-(4-nitrophenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one |
InChI |
InChI=1S/C23H21N5O4S/c1-4-18(29)21-20(15-10-12-17(13-11-15)28(31)32)26(19(30)5-2)27-22(24-25-23(27)33-21)16-8-6-14(3)7-9-16/h6-13H,4-5H2,1-3H3 |
InChI Key |
IJOJIKAGPJYXSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=C(C=C3)C)C(=O)CC)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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